Dibutyltin diisothiocyanate

概要

説明

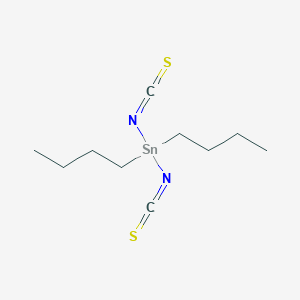

Dibutyltin diisothiocyanate is an organotin compound characterized by two butyl groups and two isothiocyanate ligands bonded to a central tin atom. Its molecular formula is $ \text{C}{10}\text{H}{18}\text{N}2\text{S}2\text{Sn} $. Structurally, it adopts a distorted octahedral geometry, as revealed by single-crystal X-ray diffraction studies. The tin atom is coordinated by two butyl groups, two isothiocyanate ligands (via nitrogen atoms), and a 1,10-phenanthroline ligand, forming a SnC$2$N$4$ coordination sphere . This compound is synthesized by reacting this compound with 1,10-phenanthroline in dry methanol under reflux conditions, yielding colorless crystals suitable for structural analysis . Unlike other dibutyltin derivatives (e.g., dichloride, dilaurate), its biological and environmental effects remain understudied, with existing literature primarily focusing on its crystallographic properties.

準備方法

Synthetic Routes and Reaction Conditions

Dibutyltin diisothiocyanate can be synthesized through the reaction of dibutyltin dichloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound and potassium chloride as a by-product.

Industrial Production Methods

On an industrial scale, the preparation of this compound involves the use of dibutyltin dichloride and potassium thiocyanate in a solvent system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Dibutyltin diisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can be substituted by other nucleophiles, leading to the formation of different organotin compounds.

Coordination Reactions: The tin atom can coordinate with various ligands, forming complexes with different properties.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Solvents: Organic solvents such as acetone and dichloromethane are frequently used in these reactions.

Temperature and Pressure: Reactions are typically carried out under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from the reactions of this compound depend on the nature of the nucleophile and the reaction conditions. For example, reaction with amines can lead to the formation of dibutyltin diamides.

科学的研究の応用

Dibutyltin diisothiocyanate has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in the synthesis of polyurethanes and other polymers.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the preparation of advanced materials with unique properties, such as coatings and adhesives.

作用機序

The mechanism of action of dibutyltin diisothiocyanate involves the coordination of the tin atom with various substrates, facilitating chemical transformations. The isothiocyanate groups can also participate in reactions, leading to the formation of new compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes.

類似化合物との比較

Structural and Chemical Properties

Dibutyltin diisothiocyanate differs from other dibutyltin compounds in ligand composition and coordination geometry. Key comparisons include:

Notes:

- Phenanthroline coordination may enhance stability but reduce bioavailability compared to simpler ligands .

PPARγ/RXRα Agonism

- Dibutyltin dichloride : Exhibits the highest PPARγ activation (3× potency of tributyltin chloride) and partial RXRα agonism, driving adipogenesis in murine preadipocytes .

- Dibutyltin dilaurate : Moderate PPARγ activation but induces significant DNA damage (79.7% total damage rate in rat cortical cells at high doses) .

Toxicity Profiles

- Reproductive Toxicity : Dibutyltin dichloride and dilaurate are classified as reprotoxic by ECHA, though industry disputes exist for dilaurate .

- Neurotoxicity : Dibutyltin dilaurate causes dose-dependent DNA damage in cerebral cortex cells , while dichloride shows developmental neurotoxicity in vitro and in vivo .

- This compound : Toxicity data are absent; its thiocyanate groups may confer distinct metabolic pathways compared to chloride or carboxylate derivatives.

Environmental and Industrial Relevance

- Usage : Dibutyltin derivatives are widely used in plastics, coatings, and catalysts. Diisothiocyanate’s niche applications (e.g., specialized coordination chemistry) contrast with the broad industrial use of dichloride and dilaurate .

- Persistence : Dibutyltin compounds accumulate in adipose tissue, but diisothiocyanate’s environmental persistence is unstudied.

生物活性

Dibutyltin diisothiocyanate (DBTD) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an organotin compound characterized by the presence of two butyl groups and two isothiocyanate groups. Its molecular formula is CHNSSn. The unique structure of DBTD facilitates its reactivity in various biochemical pathways, making it a subject of interest in both synthetic chemistry and biological studies.

Target Receptors

DBTD primarily interacts with nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and RXRα (Retinoid X Receptor Alpha). These interactions are crucial as they modulate gene expression related to adipogenesis and inflammation. DBTD acts as a partial agonist , influencing the transcriptional activity of these receptors, which can lead to significant cellular effects, including:

- Adipogenesis : Induction of preadipocyte differentiation into adipocytes.

- Inflammatory Response Modulation : Alterations in cytokine production impacting immune responses.

Biochemical Pathways

DBTD's ability to catalyze the formation of urethanes by reacting isocyanates with alcohols is a key biochemical pathway. This catalytic action underpins its applications in materials science, particularly in the synthesis of polymers.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of dibutyltin compounds, including DBTD. Research indicates that DBTD can induce cell death in cancer cell lines through mechanisms independent of p53, a critical tumor suppressor protein.

Table 1: Cytotoxicity of Dibutyltin Compounds on Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.0 ± 0.2 | Apoptosis via caspase activation |

| MDA-MB231 (Breast Cancer) | 4.0 ± 0.3 | Apoptosis via caspase activation | |

| 4T1 (Breast Cancer) | 6.0 ± 0.4 | Apoptosis via caspase activation |

This table summarizes the cytotoxic effects observed in various studies, indicating that DBTD exhibits significant activity against breast cancer cell lines.

Immunotoxic Effects

DBTD has been identified as an immunotoxic agent that can impair immune response mechanisms. Studies show that it affects the production of pro-inflammatory cytokines and disrupts glucocorticoid-induced cytokine suppression, which could have implications for inflammatory diseases such as rheumatoid arthritis.

Case Studies

- Study on Adipogenesis : A study demonstrated that exposure to DBTD increased the expression levels of adipogenic markers such as Fabp4 and Adipoq in murine preadipocytes, suggesting its role in promoting fat cell differentiation.

- Anticancer Activity Assessment : Another investigation assessed the anticancer potential of DBTD against various human cancer cell lines, revealing that it induced significant apoptosis and exhibited lower IC50 values compared to traditional chemotherapeutics like cisplatin.

Environmental and Toxicological Concerns

Given that dibutyltin compounds are metabolites of tributyltin (TBT), their environmental persistence raises concerns regarding their long-term ecological impacts. Studies indicate that DBTD can disrupt endocrine functions, leading to reproductive toxicity and developmental issues in wildlife.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing Dibutyltin diisothiocyanate, and how can purity be validated?

- Methodology : Synthesis typically involves reacting dibutyltin oxide with thiocyanate derivatives in anhydrous methanol at 333K, as demonstrated in single-crystal X-ray diffraction studies. Purity can be validated using spectroscopic techniques (e.g., FTIR for thiocyanate ligand confirmation) and elemental analysis. Crystallization in controlled environments minimizes impurities .

- Data Consideration : Monitor reaction time, solvent purity, and ligand ratios (e.g., 1,10-phenanthroline) to avoid byproducts. Report yield percentages and crystallographic parameters (unit cell dimensions, space group) for reproducibility .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodology : Use X-ray crystallography to resolve the distorted SnC₂N₄ octahedral geometry. Complementary techniques include:

- FTIR : Confirm NCS⁻ ligand vibrations (~2100 cm⁻¹).

- NMR (¹H, ¹³C) : Analyze butyl chain proton environments and ligand coordination.

- Elemental Analysis : Verify stoichiometry (C, H, N, S percentages) .

- Data Contradictions : Address discrepancies in bond angles/distances by cross-validating with computational models (DFT calculations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adhere to a 0.1% weight limit for tin content to comply with regulatory restrictions. Use fume hoods, nitrile gloves, and waste neutralization protocols. Document exposure risks (e.g., neurotoxicity) and emergency response plans .

- Data Sources : Reference material safety data sheets (MSDS) and environmental toxicology databases for hazard classification .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in catalytic processes?

- Methodology : Design kinetic experiments (e.g., UV-Vis monitoring of substrate conversion) under varying temperatures and solvent polarities. Use isotopic labeling (e.g., ¹⁵N-thiocyanate) to track ligand exchange pathways. Compare turnover frequencies (TOF) with analogous organotin compounds .

- Data Interpretation : Employ Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and propose transition states .

Q. What methodologies reconcile contradictions in toxicity data across ecological and biomedical studies?

- Methodology : Conduct meta-analyses of existing toxicity datasets, controlling for variables like exposure duration, model organisms, and endpoints (e.g., LC₅₀ vs. genomic toxicity). Apply multivariate regression to identify confounding factors (e.g., matrix effects in environmental samples) .

- Data Synthesis : Use PRISMA guidelines to systematically review literature, highlighting gaps in chronic vs. acute exposure studies .

Q. How do environmental degradation pathways of this compound vary under aerobic vs. anaerobic conditions?

- Methodology : Simulate degradation in controlled bioreactors with isotopic tracing (¹³C-labeled butyl groups). Analyze metabolites via HPLC-MS and compare half-lives. Monitor microbial consortia diversity (16S rRNA sequencing) to identify degradative species .

- Data Challenges : Address detection limits for tin-containing metabolites using ICP-MS with collision/reaction cell technology .

Q. What interdisciplinary approaches enhance the application of this compound in material science?

- Methodology : Investigate its use as a precursor for tin sulfide nanomaterials. Optimize solvothermal synthesis parameters (temperature, surfactant ratios) and characterize products via TEM and XRD. Compare photocatalytic efficiency (e.g., dye degradation under UV light) with commercial catalysts .

- Data Integration : Correlate crystallite size (Scherrer equation) with catalytic performance metrics .

Q. Methodological Guidelines

- Experimental Design : Align hypotheses with PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) for clarity .

- Data Analysis : Organize results by research questions, using tools like R or Python for statistical modeling. Present trends via Arrhenius plots or heatmaps, avoiding raw data overload .

- Contradiction Resolution : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in toxicity studies .

特性

IUPAC Name |

dibutyl(diisothiocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CNS.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;;;/q;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLGWEJONYVDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430230 | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15719-34-3 | |

| Record name | NSC292417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyldiisothiocyanato-tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibutyldiisothiocyanatostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。